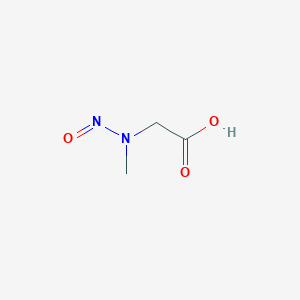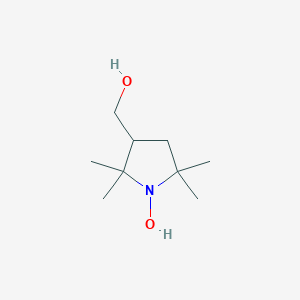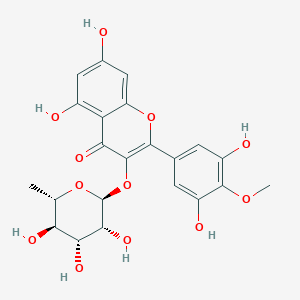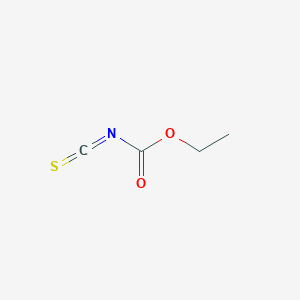
N-Nitrososarcosin
Übersicht
Beschreibung
N-Nitrososarcosine (NS) is a nitrosamine derivative of sarcosine, a naturally occurring amino acid. It is a volatile compound with a molecular weight of 113.09 g/mol and an empirical formula of C4H7NO3. NS has been used in scientific research for its potential applications in the fields of biochemistry, physiology, and pharmacology. In particular, NS has been studied for its ability to form nitric oxide (NO) in the presence of nitrite and oxygen, which can be used as a biomarker for NO-mediated cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
Karzinogenitätsstudien
N-Nitrososarcosin (NSAR) ist in Lebensmitteln und Tabakprodukten enthalten, und seine Quantifizierung ist aufgrund seiner karzinogenen Eigenschaften von großem Interesse . N-Nitrosamine, insbesondere tabakspezifische N-Nitrosamine, sind die Hauptverursacher der Karzinogenität von rauchfreiem Tabak .
Stereospezifische Analyse
Das Vorhandensein von zwei Stereoisomeren, E- und Z-NSAR, ist bekannt, eine individuelle Untersuchung der Isomere wurde bisher nicht berichtet . Die Studie mittels Flüssigkeitschromatographie-Elektrospray-Ionisation-Tandem-Massenspektrometrie (LC-ESI-MS/MS) zeigt, dass die massenspektrometrischen Antworten der Isomere um einen Faktor von etwa zwei voneinander abweichen .
Tabakproduktanalyse
Die in der Forschung beschriebene Methode wurde auf 100 Tabakprodukte angewendet und für feuchte und trockene Schnupftabak-Referenzmaterialien vollständig validiert, wobei sich erweiterte Messunsicherheiten von 20 % und Quantifizierungsgrenzen von 20 ng/g ergaben .
Entwicklung analytischer Methoden
Eine einfache, schnelle, selektive und robuste analytische Methode zur Bestimmung von NSAR wurde auf der Grundlage einer gestützten Flüssig-Flüssig-Extraktion (SL-L) gekoppelt mit Flüssigkeitschromatographie-Tandem-Massenspektrometrie (LC-MS/MS) entwickelt . Diese Methode erhöht das Vertrauen in die Bestimmung von NSAR in komplexen Probenmatrizen wie Tabak .
Isotopenverdünnungsstudien
Die neue beschriebene Methode verwendet einen isotopenmarkierten internen Standard, der das Vertrauen in die Bestimmung von NSAR in komplexen Probenmatrizen wie Tabak erhöht .
NMR-Zuordnungen
Wenn eine HPLC-, GC- oder NMR-Analyse durchgeführt wird, um bestimmte asymmetrische N-Nitrosamine zu untersuchen, werden zwei Signalgruppen beobachtet, die den Isomeren des asymmetrischen N-Nitrosamins zugeordnet sind .
Wirkmechanismus
Target of Action
N-Nitrososarcosine (NSAR) is a carcinogenic compound that primarily targets DNA . It is a nitrosamine, a class of compounds known for their potent carcinogenic effects . The primary targets of NSAR are the DNA molecules within cells, where it can cause mutations and lead to the development of cancer .
Mode of Action
NSAR interacts with its targets through a process known as metabolic activation . This process is mediated by cytochrome P450 enzymes, which convert NSAR into electrophiles . These electrophiles can then readily react with DNA, forming covalent addition products known as DNA adducts .
Biochemical Pathways
The primary biochemical pathway affected by NSAR is DNA replication. The formation of DNA adducts can disrupt the normal replication process, leading to errors and mutations . These mutations can then lead to the development of cancer. The exact downstream effects can vary depending on the specific type of mutation and the genes affected.
Pharmacokinetics
It is known that nsar is a small, polar molecule , which suggests that it may be readily absorbed and distributed throughout the body. Its metabolic activation by cytochrome P450 enzymes suggests that it is metabolized in the liver
Result of Action
The primary molecular effect of NSAR’s action is the formation of DNA adducts, which can lead to mutations in the DNA . On a cellular level, these mutations can disrupt normal cell function and lead to uncontrolled cell growth, a hallmark of cancer . In vivo studies have shown that NSAR can induce the formation of metastatic liver carcinomas in mice .
Action Environment
The action of NSAR can be influenced by various environmental factors. For example, NSAR has been found in cured meat products, suggesting that diet can play a role in exposure . Additionally, the presence of other compounds, such as those found in tobacco products, can potentially influence the action, efficacy, and stability of NSAR
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[methyl(nitroso)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O3/c1-5(4-8)2-3(6)7/h2H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPSKKJHVWPBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074309 | |
| Record name | N-Nitrososarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [HSDB] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in polar organic solvents; miscible with water | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00261 [mmHg] | |
| Record name | N-Nitrososarcosine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6267 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Pale-yellow crystals | |
CAS RN |
13256-22-9 | |
| Record name | N-Nitrososarcosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Nitrososarcosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrososarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9074309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRC08HI7YX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
66-67 °C | |
| Record name | N-NITROSOSARCOSINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5117 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-nitrososarcosine (NSAR) and why is it relevant to human health?
A: N-nitrososarcosine (NSAR) is a non-volatile nitrosamine found in various products like tobacco and certain foodstuffs. It is considered a potential human carcinogen due to its ability to induce tumors in animal models. [, , , , ]
Q2: How is NSAR formed in food?
A: NSAR can form in food through the reaction of sarcosine, an amino acid derivative, with nitrites under acidic conditions, mimicking the environment of the human stomach. [, , , ] This process is enhanced by the presence of catalysts like thiocyanate. []
Q3: Is NSAR formation influenced by diet?
A: Yes, a diet rich in nitrates, found in vegetables like spinach and beets, can increase the potential for NSAR formation in the stomach, particularly when consumed with precursors like sarcosine. [, , ]
Q4: Can dietary factors reduce NSAR formation?
A: Yes, consuming ascorbic acid (vitamin C) along with meals containing nitrates and sarcosine can significantly inhibit NSAR formation. Studies indicate that 120mg of ascorbic acid per meal can significantly reduce in vivo NSAR formation. [, ]
Q5: What are the main sources of human exposure to NSAR?
A: While dietary intake is a significant contributor, tobacco products, especially chewing tobacco varieties like "zarda", are known to contain substantial levels of NSAR. [] Other sources include occupational exposure and certain processed meats. []
Q6: Are there any challenges in accurately measuring NSAR levels?
A: Yes, NSAR exists as two stereoisomers (E- and Z-NSAR), which exhibit different responses in analytical methods like LC-MS/MS. This difference in response needs to be considered for accurate quantification of total NSAR. []
Q7: Can NSAR levels in food be reduced through processing modifications?
A: Yes, research suggests that using liquid smoke during meat processing can minimize the formation of NSAR compared to traditional smoking methods. []
Q8: Are there any concerns regarding the use of sarcosine-containing products in personal care items like toothpaste?
A: Yes, the presence of sodium lauroyl sarcosinate, a sarcosine derivative, in some toothpastes raises concerns as it can potentially react with nitrites to form carcinogenic NSAR in the oral cavity or stomach. [, ]
Q9: What are the long-term health risks associated with NSAR exposure?
A: Although NSAR is not a potent carcinogen, chronic exposure has been linked to an increased risk of esophageal and forestomach cancer in animal models. [, , , , , , ]
Q10: What research is being done to mitigate the carcinogenic effects of NSAR?
A: Scientists are exploring the chemopreventive potential of natural compounds and traditional medicines against NSAR-induced carcinogenesis. For example, studies have shown that Liuwei Dihuang Decoction, a traditional Chinese medicine, can inhibit NSAR-induced tumor formation in mice. [, ]
Q11: What is the role of analytical chemistry in understanding NSAR?
A: Analytical chemistry plays a crucial role in identifying, quantifying, and monitoring NSAR in various matrices. Techniques like GC-TEA, HPLC-TEA, and LC-MS/MS are essential for accurately determining NSAR levels in food, tobacco, and biological samples. [, , , , , , , , , , ]
Q12: Can NSAR be broken down into less harmful compounds?
A: Yes, NSAR is susceptible to denitrosation, a process where it breaks down into less harmful compounds. This process can be induced chemically in the laboratory using agents like hydrogen bromide in acetic acid, or can occur naturally in biological systems. [, , , ]
Q13: What are the implications of NSAR's thermal instability for food safety?
A: NSAR exhibits thermal instability and can decompose at high temperatures, like those used in frying. While this might suggest a lower risk from fried foods, the decomposition products might still pose health risks. []
Q14: How do researchers study the carcinogenic mechanisms of NSAR?
A: Scientists use various animal models, primarily rodents, to investigate the carcinogenic potential of NSAR. These models help in understanding the development of esophageal and forestomach tumors, their progression, and the impact of potential preventative measures. [, , , , , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)


